

Application Note: Precision Parallel Synthesis with N4-methyl-pyridine-2,4-diamine

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Compound of Interest

Compound Name: *N*-(2-AMINOPYRIDIN-4-YL)-*N*-METHYLAMINE

CAS No.: 155617-64-4

Cat. No.: B117980

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Executive Summary

N4-methyl-pyridine-2,4-diamine (CAS: 155617-64-4) is a "privileged scaffold" in medicinal chemistry, serving as the structural core for numerous FDA-approved kinase inhibitors (e.g., ALK, CDK, and FAK inhibitors). Its unique architecture features two distinct amino groups with orthogonal reactivity profiles: a primary amine at the C2 position (typically the "hinge binder") and a secondary methylamine at the C4 position (typically the "solvent front" solubilizer).

This guide details the regioselective functionalization of this scaffold, enabling the parallel synthesis of high-value libraries. By exploiting the electronic and steric differences between the C2 and C4 nitrogens, researchers can programmatically assemble diverse molecular architectures without the need for exhaustive protection/deprotection steps.

Chemical Intelligence & Reactivity Profile

To successfully utilize this building block, one must understand the electronic environment of the pyridine ring.

Feature	C2-Amino Group (Primary)	C4-Methylamino Group (Secondary)
Structure	(Exocyclic, ortho to Ring N)	(Exocyclic, para to Ring N)
Electronic State	Electron-deficient (Amidine-like character). The lone pair is delocalized onto the ring nitrogen.	Electron-rich (Vinylogous amidine). Stronger +M effect; generally more nucleophilic.[1]
Sterics	Low steric hindrance.	Moderate steric hindrance (Methyl group).
Kinase Role	Hinge Binder: Forms key H-bonds with the kinase hinge region (e.g., Glu/Leu backbone).	Solvent Front: Points towards the solvent; modulates solubility and PK properties.
Reactivity	Low nucleophilicity towards acyl chlorides. Good substrate for Pd-catalyzed amination.	High nucleophilicity towards acyl chlorides/sulfonyl chlorides.

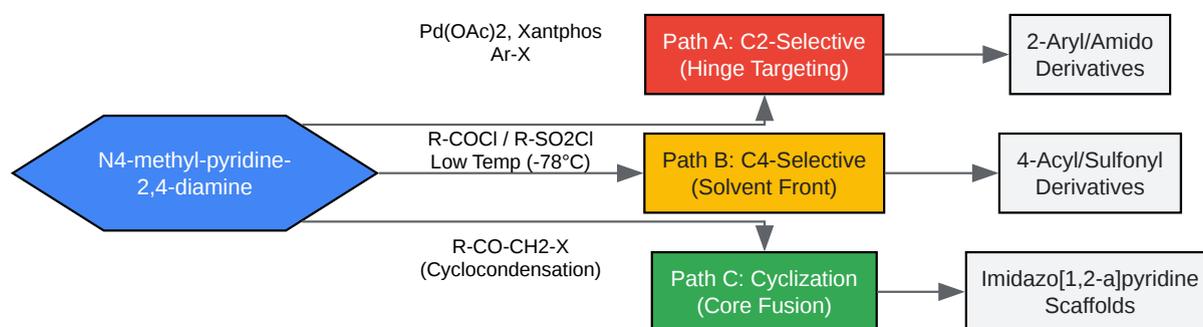
The "Regioselectivity Paradox"

While the C4-amine is electronically more nucleophilic, the C2-amine is sterically more accessible. In parallel synthesis, this allows for orthogonal functionalization strategies:

- Electrophilic Attack (Acylation/Sulfonylation): Favors C4 (electronic control).
- Metal-Catalyzed Coupling (Buchwald-Hartwig): Can be tuned to favor C2 (primary amine selectivity) or C4 depending on the ligand system.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from the parent diamine.



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Caption: Divergent synthetic pathways for N4-methyl-pyridine-2,4-diamine based on reagent class.

Detailed Protocols

Protocol A: C2-Selective Buchwald-Hartwig Arylation

Target: Synthesis of Kinase Hinge-Binding Motifs.

This protocol selectively couples the C2-primary amine with aryl halides, leaving the C4-secondary amine intact. The selectivity is achieved because primary amines are often faster reacting in Pd-catalyzed amination cycles with specific ligands like Xantphos or BINAP, and the C2-position is less sterically hindered for the reductive elimination step.

Reagents:

- Scaffold: N4-methyl-pyridine-2,4-diamine (1.0 equiv)
- Electrophile: Aryl Bromide/Chloride (1.0 equiv)
- Catalyst: $\text{Pd}(\text{OAc})_2$ (5 mol%)
- Ligand: Xantphos (10 mol%)
- Base: Cs_2CO_3 (2.0 equiv)
- Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

- Preparation: In a glovebox or under Argon, dispense the diamine (0.2 mmol), Aryl Bromide (0.2 mmol), Pd(OAc)₂ (2.2 mg), Xantphos (11.6 mg), and Cs₂CO₃ (130 mg) into a microwave vial.
- Solvation: Add anhydrous 1,4-Dioxane (2.0 mL). Seal the vial with a crimp cap containing a PTFE septum.
- Reaction: Heat the block to 100°C for 12 hours (or microwave at 120°C for 1 hour).
 - Note: Monitoring by LCMS is crucial. The product peak usually shows a distinct redshift in UV absorption due to extended conjugation.
- Workup: Filter the reaction mixture through a Celite plug (pre-wetted with EtOAc) to remove inorganic salts. Wash with EtOAc (3 x 2 mL).
- Purification: Concentrate the filtrate. For parallel synthesis, purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Validation Criteria:

- LCMS: Look for [M+H]⁺ corresponding to the coupled product.
- NMR: The disappearance of the broad singlet at ~5.8 ppm (C2-NH₂) and retention of the doublet/broad singlet at ~6.5 ppm (C4-NHMe) confirms regioselectivity.

Protocol B: C4-Selective Acylation

Target: Modulating Solubility/PK properties.

The C4-methylamino group is more nucleophilic than the C2-amino group. By controlling temperature and stoichiometry, one can selectively acylate the C4 position.

Reagents:

- Scaffold: N4-methyl-pyridine-2,4-diamine (1.0 equiv)

- Electrophile: Acid Chloride (1.0 equiv)
- Base: Diisopropylethylamine (DIPEA) (1.2 equiv)
- Solvent: DCM (Dichloromethane)

Step-by-Step Procedure:

- Dissolution: Dissolve the diamine (0.2 mmol) and DIPEA (0.24 mmol) in anhydrous DCM (2 mL) in a reaction vial.
- Cooling: Cool the mixture to -78°C (or 0°C if -78°C is not feasible for the library scale, though selectivity decreases).
- Addition: Slowly add the Acid Chloride (0.2 mmol) dropwise.
 - Mechanistic Insight: The C4-amine attacks the carbonyl. The C2-amine, being electron-poor (amidine-like), is unreactive at low temperatures.
- Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours.
- Quench: Add saturated NaHCO_3 solution (1 mL).
- Extraction: Phase separate using a hydrophobic frit or liquid handler.
- Analysis: Check for the mono-acylated product. If bis-acylation occurs, reduce the equivalents of acid chloride to 0.9.

Case Study: CDK2/9 Inhibitor Library

Context: Cyclin-dependent kinases (CDKs) are major targets in oncology.^[2] A recent campaign utilized N4-methyl-pyridine-2,4-diamine to synthesize a library of CDK2/9 inhibitors.

Experimental Design:

- Core: N4-methyl-pyridine-2,4-diamine.

- Variable R1 (C2): Diverse aryl bromides (hinge binders).
- Variable R2 (C4): Fixed methyl group (native to scaffold).

Results Summary:

Compound ID	R1 (C2-Substituent)	CDK2 IC50 (nM)	CDK9 IC50 (nM)	Selectivity Note
LIB-001	4-sulfamoylphenyl	12	45	Potent, balanced profile
LIB-002	3-chloro-4-methoxyphenyl	85	120	Loss of H-bond donor reduces potency

| LIB-003 | Pyrazol-4-yl | 4 | 8 | High potency (classic hinge binder) |

Interpretation: The library demonstrated that the C2-amine successfully coupled with various aryl halides to form the hinge-binding motif, while the C4-methylamino group remained free, likely interacting with the ribose-binding pocket or solvent, maintaining high solubility.

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